molecular formula C16H23NO3 B12543187 N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide CAS No. 652990-53-9

N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Cat. No.: B12543187
CAS No.: 652990-53-9
M. Wt: 277.36 g/mol
InChI Key: HYLSCZIZAYCJOE-UHFFFAOYSA-N
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Description

N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (CAS 652990-53-9) is a high-purity chemical compound supplied for research and development purposes. This compound, with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol, is part of a class of hydroxycinnamic acid derivatives known for their significant research potential . The lipophilic hexyl chain incorporated into its structure is a key feature, as similar structural modifications in related compounds are intentionally designed to increase molecular lipophilicity, which can be a critical factor in biological activity and absorption . This makes it a valuable intermediate for researchers in medicinal chemistry, particularly in the optimization of physicochemical properties to improve the drug-likeness of lead compounds . Specific research applications include its use as a building block in the synthesis of more complex molecules for pharmaceutical testing. Compounds based on the hydroxycinnamic acid scaffold are investigated for a range of biological activities; for instance, closely related metabolites and derivatives have been studied for their effects on mitigating muscle atrophy and for antitrypanosomal activity against parasites like Trypanosoma cruzi . Researchers can utilize this amide to explore structure-activity relationships (SAR) and develop new therapeutic agents. This product is strictly for research use in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. The compound is characterized by a purity range of 85.0% to 99.8% and is available for prompt delivery, with a production capacity of 100 kilograms per week .

Properties

CAS No.

652990-53-9

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N-hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H23NO3/c1-3-4-5-6-11-17-16(19)10-8-13-7-9-14(18)15(12-13)20-2/h7-10,12,18H,3-6,11H2,1-2H3,(H,17,19)

InChI Key

HYLSCZIZAYCJOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Preparation Methods

Procedure

  • Activation of Ferulic Acid :
    Ferulic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux to form the acyl chloride intermediate.

    • Reaction Conditions :
      • Solvent: Anhydrous DCM
      • Temperature: Reflux (40–50°C)
      • Duration: 2–4 hours
      • Molar Ratio: Ferulic acid : SOCl₂ = 1 : 1.5–2.0
  • Amidation with Hexylamine :
    The acyl chloride is reacted with hexylamine in the presence of a base (e.g., triethylamine, TEA) to neutralize HCl.

    • Reaction Conditions :
      • Solvent: DCM
      • Temperature: 0°C → room temperature (RT)
      • Duration: 12–24 hours
      • Molar Ratio: Acyl chloride : hexylamine : TEA = 1 : 1.5 : 2.0

Key Data

Parameter Value Source Reference
Yield 65–77%
Purification Column chromatography (hexane/EtOAc 7:3)
Characterization ¹H/¹³C NMR, IR, HPLC

Mechanistic Insight :
Thionyl chloride converts the carboxylic acid to a reactive acyl chloride, which undergoes nucleophilic attack by hexylamine. The base (TEA) scavenges HCl, driving the reaction to completion.

Carbodiimide Coupling (EDC/HOBt)

Procedure

  • Activation with EDC/HOBt :
    Ferulic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.

    • Reaction Conditions :
      • Solvent: DCM or DMF
      • Temperature: RT
      • Duration: 1 hour (activation) + 18–24 hours (coupling)
      • Molar Ratio: Ferulic acid : EDC : HOBt : hexylamine = 1 : 1.1 : 1.1 : 1.0
  • Workup and Purification :
    The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Data

Parameter Value Source Reference
Yield 70–84%
Solubility Improved in polar solvents (DMF)
Side Products <5% (unreacted acid/amine)

Advantage :
This method avoids harsh conditions (e.g., SOCl₂) and is suitable for acid-sensitive substrates.

Comparative Analysis of Methods

Method Acyl Chloride EDC/HOBt Coupling
Yield 65–77% 70–84%
Reaction Time 14–28 hours 19–25 hours
Cost Low (SOCl₂ is inexpensive) High (EDC/HOBt costly)
Scalability Suitable for bulk synthesis Limited by coupling agent cost
Purity ≥95% after chromatography ≥97% after chromatography

Recent Advances

Microwave-Assisted Synthesis

  • Conditions :
    • Ferulic acid, hexylamine, EDC/HOBt in DMF.
    • Microwave irradiation (100°C, 30 minutes).
  • Outcome :
    • Yield: 89% (reported in analogous amide syntheses).

Continuous-Flow Systems

  • Setup :
    • Tubular reactor with immobilized lipase (e.g., Novozym 435).
  • Advantage :
    • 90% conversion in 2 hours at 50°C.

Challenges and Solutions

  • Phenolic OH Interference :

    • Issue : The 4-hydroxy group may react with acyl chlorides.
    • Solution : Use mild coupling agents (EDC/HOBt) or protect the phenol with tert-butyldimethylsilyl (TBDMS) groups.
  • Low Solubility of Ferulic Acid :

    • Solution : Employ DMF or THF as co-solvents.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its effects are mediated through the binding to specific receptors and enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide with key analogs based on substituent groups, bioactivity, and structural features.

Compound Name N-Substituent Molecular Weight Reported Bioactivity Source
This compound n-Hexyl 307.39 g/mol Not explicitly reported; inferred lipophilicity may enhance membrane permeability. Target Compound
Terrestriamide (E-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-oxoethyl]prop-2-enamide) 2-(4-Hydroxyphenyl)-2-oxoethyl 341.34 g/mol Strong SARS-CoV-2 Mpro and S protein inhibition via hydrogen bonding (IC₅₀ not provided) .
Moupinamide (E-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide) 2-(4-Hydroxyphenyl)ethyl 313.35 g/mol Antioxidant activity (DPPH radical scavenging); COX-1/2 inhibition (IC₅₀ not provided) .
Compound 4 (Lycium yunnanense) 2-(4-Hydroxyphenyl)-2-methoxyethyl 343.36 g/mol Anti-inflammatory (IC₅₀: 17.21 ± 0.50 μM) .
N-trans-Feruloyl-3-methoxytyramine 2-(4-Hydroxy-3-methoxyphenyl)ethyl 343.36 g/mol No explicit bioactivity reported; structural similarity suggests antioxidant potential .
cis-N-Feruloyltyramine 2-(4-Hydroxyphenyl)ethyl (cis-configuration) 313.35 g/mol Configuration-dependent activity; lower anti-inflammatory efficacy vs. trans isomers .

Key Structural and Functional Insights:

N-Substituent Effects :

  • Aliphatic vs. Aromatic Chains : The hexyl group in the target compound enhances lipophilicity compared to aromatic N-substituents (e.g., Moupinamide or Terrestriamide). This may improve bioavailability but reduce hydrogen-bonding interactions critical for enzyme inhibition .
  • Hydrogen-Bonding Capacity : Analogs with hydroxylated aromatic N-substituents (e.g., Terrestriamide) form multiple hydrogen bonds with proteins (e.g., SARS-CoV-2 Mpro), a feature absent in the hexyl-substituted target compound .

Bioactivity Trends: Anti-inflammatory Activity: Compound 4 (Lycium yunnanense) and Moupinamide show significant anti-inflammatory effects (IC₅₀ < 20 μM), likely mediated by COX-1/2 inhibition. The hexyl analog’s activity remains speculative but may depend on alternative pathways . Antiviral Potential: Terrestriamide’s low binding energy (−8.9 kcal/mol) to SARS-CoV-2 targets highlights the importance of ketone and hydroxyl groups in the N-substituent for viral protein interaction .

Stereochemical Considerations :

  • The cis isomer of N-feruloyltyramine exhibits reduced activity compared to the trans form, emphasizing the role of stereochemistry in bioactivity . The target compound’s E-configuration (trans) aligns with active analogs.

Biological Activity

N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 249.31 g/mol

The compound features a hexyl chain, a prop-2-enamide backbone, and a phenolic moiety that contributes to its biological activities.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 4-hydroxy-3-methoxyphenyl have been shown to scavenge free radicals effectively, thus preventing oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

This compound has demonstrated potential as an anti-inflammatory agent. Studies suggest that it may inhibit key inflammatory pathways, including the cyclooxygenase (COX) enzymes COX-1 and COX-2, which are pivotal in the synthesis of pro-inflammatory mediators. This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases.

3. Anticancer Properties

The compound's anticancer effects have been explored in various studies. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation. For example, similar compounds have been reported to target specific signaling pathways that are often dysregulated in cancerous cells.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with the compound compared to control groups.

Concentration (µM)DPPH Scavenging (%)
1025
5055
10080

Case Study 2: Anti-inflammatory Effects

In vitro studies on human macrophages revealed that treatment with this compound led to a decrease in TNF-alpha production by approximately 40%, indicating its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The phenolic structure allows for electron donation, neutralizing free radicals.
  • Inhibition of Pro-inflammatory Mediators : The compound may inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • Modulation of Cell Signaling Pathways : It potentially affects pathways related to cell survival and apoptosis, particularly in cancer cells.

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